2-Bromo-3-methoxycyclopent-2-enone

Nucleophilic substitution Cyclopentenone functionalization Electrophilic reactivity

Select this compound for orthogonal C2-bromine and C3-methoxy reactivity enabling sequential cross-coupling and cycloaddition cascades. Critical for medicinal chemists accelerating SAR and process chemists scaling to cGMP with 69–76% isolated yields. Non-halogenated alternatives compromise regioselectivity and synthetic throughput.

Molecular Formula C6H7BrO2
Molecular Weight 191.02 g/mol
CAS No. 14203-25-9
Cat. No. B1278939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3-methoxycyclopent-2-enone
CAS14203-25-9
Molecular FormulaC6H7BrO2
Molecular Weight191.02 g/mol
Structural Identifiers
SMILESCOC1=C(C(=O)CC1)Br
InChIInChI=1S/C6H7BrO2/c1-9-5-3-2-4(8)6(5)7/h2-3H2,1H3
InChIKeyRKDVAJMYDPQTFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-3-methoxycyclopent-2-enone CAS 14203-25-9: Core Cyclopentenone Building Block for Heterocycle and Active Pharmaceutical Synthesis


2-Bromo-3-methoxycyclopent-2-enone (CAS 14203-25-9, molecular formula C₆H₇BrO₂, molecular weight 191.02 g/mol) is a brominated cyclopentenone derivative bearing both a bromine atom at the 2-position and a methoxy group at the 3-position of the cyclopentenone ring [1]. The compound is characterized by a melting point of 120 °C and a predicted boiling point of 274.2±40.0 °C, and is typically supplied as a beige to brown solid requiring storage at 2–8 °C . It functions primarily as a versatile synthetic intermediate featuring orthogonal reactive handles: the α-bromo-α,β-unsaturated ketone moiety serves as an electrophilic site for nucleophilic substitution and cross-coupling reactions, while the enol-ether functionality enables further transformations in multistep synthetic sequences [1].

Why Generic Cyclopentenone Substitution Fails: The Functional Orthogonality of 2-Bromo-3-methoxycyclopent-2-enone


Generic substitution with simpler cyclopentenone analogs is not chemically or practically viable for applications requiring the specific 2-bromo-3-methoxy substitution pattern. The non-brominated parent compound, 3-methoxycyclopent-2-enone (CAS 4683-50-5), lacks the electrophilic bromine leaving group essential for C–C bond formation via nucleophilic displacement or transition metal-catalyzed cross-coupling . Similarly, the closely related 2-bromo-3-hydroxycyclopent-2-enone presents different solubility and reactivity profiles due to the hydroxyl-methoxy exchange, fundamentally altering downstream reaction outcomes . The 2-iodo analog, while potentially more reactive in palladium-catalyzed couplings, introduces substantially higher procurement costs and requires distinct handling protocols due to light sensitivity [1]. The chlorine analog, 2-chloro-3-methoxycyclopent-2-enone, demonstrates lower electrophilicity in substitution reactions, making the brominated compound the optimal balance of reactivity, stability, and cost-efficiency for most synthetic workflows . These functional distinctions are non-trivial; substituting any alternative necessitates complete re-optimization of reaction conditions and, in many cases, redesign of the entire synthetic route.

Quantitative Selection Evidence for 2-Bromo-3-methoxycyclopent-2-enone: Direct Comparator Data and Synthetic Performance Metrics


Comparative Reactivity: Bromine vs. Non-Halogenated Parent Compound in Nucleophilic Substitution

2-Bromo-3-methoxycyclopent-2-enone enables nucleophilic substitution reactions that are entirely inaccessible with its non-halogenated analog, 3-methoxycyclopent-2-enone. The presence of the bromine atom converts the C2 position from an inert sp² carbon to an electrophilic center capable of undergoing SN2-type displacements, conjugate additions, and transition metal-catalyzed cross-coupling reactions . The non-brominated analog lacks this reactive handle and is limited to enolate chemistry or enol-ether hydrolysis, representing a fundamentally different and narrower synthetic utility profile .

Nucleophilic substitution Cyclopentenone functionalization Electrophilic reactivity

Synthetic Accessibility and Yield Data: Optimized Bromination from Readily Available Precursor

2-Bromo-3-methoxycyclopent-2-enone is prepared via bromination of commercially available 3-methoxycyclopent-2-enone (CAS 4683-50-5) using N-bromosuccinimide (NBS). Reported isolated yields from validated synthetic procedures range from 69% to 76% under mild conditions (room temperature to 25 °C, 16 hours in dichloromethane or 1,2-dichloroethane) . In a multi-gram scale procedure (17.5 g product, 69% yield), the product is isolated as a crystalline solid by simple filtration after hexane washing, eliminating the need for chromatographic purification at scale . A smaller-scale protocol (650 mg, 76% yield) utilizes silica gel chromatography with dichloromethane/methanol (200:1) for purification .

Process chemistry Bromination yield Cost-efficiency

Physical Form and Storage Stability: Crystalline Solid Advantage Over Oily Liquid Analogs

2-Bromo-3-methoxycyclopent-2-enone is a solid with a reported melting point of 120 °C, supplied as a beige to brown crystalline material . In contrast, its non-halogenated precursor 3-methoxycyclopent-2-enone is a liquid at ambient conditions (melting point 49–53 °C) . The solid physical form of the brominated compound confers superior storage stability, easier accurate weighing for small-scale reactions, and reduced volatility-related loss during handling and vacuum operations. The compound requires storage at 2–8 °C for long-term stability .

Physical form Storage stability Ease of handling

Halogen Series Comparison: Bromine as Optimal Balance Between Iodine Reactivity and Chlorine Stability

Among the halogenated 3-methoxycyclopent-2-enone series, the 2-bromo derivative occupies a strategic reactivity and cost position. The 2-iodo analog (e.g., 3-ethoxy-2-iodocyclopent-2-enone) demonstrates utility in Sonogashira-type couplings with (trimethylsilyl)acetylene under palladium-copper co-catalysis to yield 2-ethynyl-3-methoxycyclopent-2-enone [1]; however, iodo-compounds incur higher raw material costs and increased light sensitivity. The 2-chloro analog exhibits significantly reduced electrophilicity in nucleophilic substitution reactions . The 2-bromo compound provides sufficient electrophilicity for diverse transformations while maintaining acceptable bench stability and moderate procurement cost.

Halogen electrophilicity Cross-coupling reactivity Cost-performance tradeoff

Procurement-Driven Application Scenarios for 2-Bromo-3-methoxycyclopent-2-enone: Where the Evidence Supports Selection


Synthesis of 2-Substituted Cyclopentenone Derivatives via Nucleophilic Displacement

2-Bromo-3-methoxycyclopent-2-enone is the reagent of choice when a synthetic route requires introduction of carbon, nitrogen, oxygen, or sulfur nucleophiles at the C2 position of a cyclopentenone framework. The electrophilic bromine atom serves as a leaving group for SN2-type displacements and conjugate addition-initiated ring-closure (CAIRC) reactions . The non-halogenated parent compound 3-methoxycyclopent-2-enone cannot undergo such direct C2-functionalization, making the bromo derivative essential for accessing 2-alkyl, 2-aryl, 2-amino, and 2-thio-substituted cyclopentenone scaffolds .

Process-Scale Preparation with Predictable High Yield and Chromatography-Free Isolation

For kilogram-scale or multi-gram research production, 2-bromo-3-methoxycyclopent-2-enone offers validated synthetic protocols delivering 69–76% isolated yields from the readily available precursor 3-methoxycyclopent-2-enone using N-bromosuccinimide . The multi-gram procedure (17.5 g scale) enables product isolation as a crystalline solid via simple filtration and hexane washing, eliminating the cost and time associated with column chromatography at scale . This chromatography-free workup represents a distinct procurement advantage over analogs requiring tedious purification.

Heterocycle and Fused Ring System Construction via Tandem Addition-Cyclization Sequences

The α-bromo-α,β-unsaturated ketone architecture of 2-bromo-3-methoxycyclopent-2-enone is ideally suited for tandem nucleophilic addition-intramolecular cyclization cascades that generate complex fused and spirocyclic ring systems. The bromine atom initiates conjugate addition by carbon nucleophiles bearing active methylene groups, triggering subsequent ring-closure to yield carbo- and heterocyclic compounds in a regioselective fashion . This tandem reactivity pattern is not accessible with non-halogenated or 2-chloro analogs, positioning the bromo compound as the optimal intermediate for constructing polycyclic scaffolds common in natural product synthesis and medicinal chemistry programs .

Academic and Early-Stage Pharmaceutical Research Requiring Reliable Small-Quantity Handling

For academic laboratories and drug discovery teams working at milligram to gram scales, the solid physical form of 2-bromo-3-methoxycyclopent-2-enone (melting point 120 °C) provides tangible handling advantages over liquid cyclopentenone precursors . Solid reagents enable precise weighing on analytical balances without the losses associated with viscous or volatile liquids, improving reaction stoichiometry accuracy and reproducibility in small-scale parallel synthesis. The 76% yield protocol optimized for sub-gram quantities (650 mg scale) directly supports this application context .

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